2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with two carboxylic acid groups at positions 5 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method is the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions are often catalyzed by acids or bases and can be carried out under various conditions, including high pressure and temperature.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. For example, the use of CO2 as a raw material in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported to yield various benzothiazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Chlorosulfonic acid is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst can be used for reduction.
Substitution Reagents: Alcohols, amines, and halides are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and esters .
Scientific Research Applications
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,3-benzothiazole-6-sulfonic acid: Similar in structure but with a sulfonic acid group instead of carboxylic acids.
2-oxo-1,3-benzothiazole-6-sulfonyl chloride: Another derivative with a sulfonyl chloride group.
Uniqueness
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can participate in a variety of chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H5NO5S |
---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-5,7-dicarboxylic acid |
InChI |
InChI=1S/C9H5NO5S/c11-7(12)3-1-4(8(13)14)6-5(2-3)10-9(15)16-6/h1-2H,(H,10,15)(H,11,12)(H,13,14) |
InChI Key |
MIHKSHCVVRNWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)SC(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.